molecular formula C14H18BrNO B4921834 4-bromo-N-cycloheptylbenzamide

4-bromo-N-cycloheptylbenzamide

カタログ番号 B4921834
分子量: 296.20 g/mol
InChIキー: HOUGKRWBWFTHFG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-cycloheptylbenzamide, also known as BRL-15572, is a selective antagonist for the cannabinoid CB1 receptor. It is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of medicine.

作用機序

4-bromo-N-cycloheptylbenzamide is a selective antagonist for the cannabinoid CB1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways, which are involved in the regulation of various physiological processes, such as appetite, pain, and mood. By blocking the CB1 receptor, 4-bromo-N-cycloheptylbenzamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
4-bromo-N-cycloheptylbenzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety and improve memory in rodents. Additionally, it has been investigated for its potential use in the treatment of obesity and diabetes, as it has been found to reduce food intake and improve glucose metabolism in animal models.

実験室実験の利点と制限

One of the advantages of using 4-bromo-N-cycloheptylbenzamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, one limitation is that its effects may not fully translate to humans, as preclinical studies are typically conducted in animal models.

将来の方向性

There are several potential future directions for the study of 4-bromo-N-cycloheptylbenzamide. One area of interest is its potential use in the treatment of addiction, particularly for cannabis use disorder. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been found to have neuroprotective effects in animal models. Additionally, there is ongoing research to develop more potent and selective CB1 receptor antagonists, which could have even greater therapeutic potential.

科学的研究の応用

4-bromo-N-cycloheptylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in preclinical studies. It has also been investigated for its potential use in the treatment of obesity, diabetes, and addiction.

特性

IUPAC Name

4-bromo-N-cycloheptylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c15-12-9-7-11(8-10-12)14(17)16-13-5-3-1-2-4-6-13/h7-10,13H,1-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUGKRWBWFTHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 4-bromo-benzoyl chloride (2.0 g, 9.1 mmol) in DCM (20 mL). Cool the solution to 0° C. and add triethylamine (2.54 mL, 18.2 mmol) followed by cycloheptylamine (1.24 g, 10.9 mmol). Warm the mixture to room temperature over 1 h. Wash the mixture with saturated NaHCO3 (15 mL). Collect the organic layer, and extract the aqueous layer with DCM. Dry the combined organic extracts over Na2SO4, filter and concentrate in vacuo. Purify the residue by chromatography on silica gel (120 g) eluting with hexane/EtOAc (1:1) to obtain the title compound as a solid (2.5 g, 93%). MS (APCI+) m/z: 296 (M)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.54 mL
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
reactant
Reaction Step Three
Yield
93%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。